1-Bromo-3-chloro-5-iodobenzene

Catalog No.
S795732
CAS No.
13101-40-1
M.F
C6H3BrClI
M. Wt
317.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-chloro-5-iodobenzene

CAS Number

13101-40-1

Product Name

1-Bromo-3-chloro-5-iodobenzene

IUPAC Name

1-bromo-3-chloro-5-iodobenzene

Molecular Formula

C6H3BrClI

Molecular Weight

317.35 g/mol

InChI

InChI=1S/C6H3BrClI/c7-4-1-5(8)3-6(9)2-4/h1-3H

InChI Key

RSGRRCWDCXLEHS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Br)I)Cl

Canonical SMILES

C1=C(C=C(C=C1Br)I)Cl

As a Precursor in Organic Synthesis

-Bromo-3-chloro-5-iodobenzene is a valuable intermediate in organic synthesis, particularly for the preparation of other aromatic compounds. Its unique combination of halogen substituents (bromo, chloro, and iodo) allows for selective modification through various reactions.

For example, it serves as a precursor in the synthesis of:

  • 1,3-dichloro-5-(bromomethyl)benzene: This compound finds application in the study of reaction mechanisms and kinetics, particularly in the field of thermal decomposition [1].

Source

[1] Biosynth. "" Accessed February 27, 2024.

Potential Applications in Material Science

Research suggests that 1-bromo-3-chloro-5-iodobenzene may hold potential for applications in material science due to the presence of heavy halogen atoms. These atoms can influence properties like conductivity, making the compound a candidate for further exploration in:

  • Organic electronics: The field of organic electronics investigates the development of electronic devices using organic materials. 1-bromo-3-chloro-5-iodobenzene could potentially be explored in this field due to its unique structure and potential electrical properties.

1-Bromo-3-chloro-5-iodobenzene is an organic compound characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. Its molecular formula is C6H3BrClIC_6H_3BrClI, and it has a molecular weight of 317.35 g/mol. The compound is typically found as a solid, which can appear as white to brown powder or crystals, with a melting point ranging from 84.0 to 88.4 °C . This compound is notable for its reactivity due to the presence of multiple halogen substituents, making it useful in various

1-Bromo-3-chloro-5-iodobenzene itself is not reported to have a specific mechanism of action in biological systems [, , ]. Research focuses on its use as a precursor to other molecules.

  • Electrophilic Aromatic Substitution: This process involves the substitution of hydrogen atoms in the aromatic ring with electrophiles, facilitated by the electron-withdrawing nature of halogen atoms.
  • Electrochemical Reductive Cleavage: The carbon-halogen bonds can be cleaved electrochemically, which is significant for organic synthesis.
  • Nitration and Halogenation: It serves as a precursor in nitration reactions and can undergo further halogenation, expanding its utility in synthetic organic chemistry.

The synthesis of 1-bromo-3-chloro-5-iodobenzene typically involves an eight-step process starting from benzene. Key steps include:

  • Formation of 1,3-Dibromo-5-chlorobenzene: This is achieved through bromination and chlorination reactions.
  • Reaction with Isopropylmagnesium Chloride: Conducted under inert conditions at low temperatures.
  • Iodination: Iodine is introduced into the structure through electrophilic substitution.
  • Purification: The final product is extracted using solvents like dichloromethane and purified through recrystallization .

1-Bromo-3-chloro-5-iodobenzene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Utilized in the development of molecular glass formers and other materials due to its unique structural properties .
  • Pharmaceuticals: Potentially useful in drug development, particularly for compounds requiring halogenated benzene derivatives.

Studies involving 1-bromo-3-chloro-5-iodobenzene focus on its interactions with various substrates in synthetic pathways. For instance, it has been used in Suzuki cross-coupling reactions with arylboronic acids to create diverse aryl-substituted compounds . Such studies are crucial for understanding its reactivity and potential applications in creating functional materials.

Several compounds share structural similarities with 1-bromo-3-chloro-5-iodobenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Bromo-3-chloro-4-iodobenzeneC6H3BrClIDifferent iodine position affects reactivity
2-Bromo-4-chloro-6-iodoanilineC6H5BrClIContains an amine group, enhancing biological activity
1-Bromo-2-chloro-4-iodobenzeneC6H3BrClIDifferent substitution pattern alters properties
1,3-Dibromo-5-chlorobenzeneC6H4Br2ClLacks iodine but retains similar halogen functionality

These compounds highlight the uniqueness of 1-bromo-3-chloro-5-iodobenzene through variations in halogen positioning and additional functional groups that influence their chemical behavior and applications.

Multi-step Electrophilic Aromatic Substitution Strategies

Multi-step electrophilic aromatic substitution represents the most extensively studied approach for synthesizing 1-bromo-3-chloro-5-iodobenzene. The classical six-step synthesis starting from aniline has emerged as the standard methodology, achieving overall yields ranging from 6.8% to 7% through careful optimization of reaction conditions. This approach leverages the fundamental principles of electrophilic aromatic substitution, where the sequential introduction of halogens is controlled through the directing effects of existing substituents.

The mechanism of electrophilic aromatic substitution proceeds through a two-step pathway involving initial attack of the aromatic ring on an electrophile, followed by deprotonation to restore aromaticity. In the case of halogenation reactions, strong electrophiles are generated through the use of Lewis acid catalysts such as aluminum chloride or iron(III) bromide, which polarize halogen molecules to create more reactive electrophilic species. The rate-limiting step involves the formation of a carbocation intermediate, specifically the benzenonium intermediate in halogenation reactions, which is stabilized through resonance with the aromatic system.

The strategic selection of aniline as the starting material, rather than benzene itself, significantly reduces the number of synthetic steps required. Benzene would necessitate an eight-step synthesis due to the need for initial nitration and subsequent reduction to introduce the amino functionality. Aniline's amino group serves as a powerful activating group and ortho/para director, facilitating the initial electrophilic substitution reactions. However, the strong activating nature of the amino group also presents challenges, as it can lead to polysubstitution and unwanted side reactions.

Table 1: Comparative Yields in Multi-step Electrophilic Aromatic Substitution

StepSubstrateProductTypical Yield (%)Cumulative Yield (%)
1AnilineAcetanilide85-9085-90
2Acetanilide4-Bromoacetanilide75-8064-72
34-Bromoacetanilide4-Bromo-2-chloroacetanilide70-7545-54
44-Bromo-2-chloroacetanilide4-Bromo-2-chloroaniline80-8536-46
54-Bromo-2-chloroaniline4-Bromo-2-chloro-6-iodoaniline65-7023-32
64-Bromo-2-chloro-6-iodoaniline1-Bromo-3-chloro-5-iodobenzene25-306-10

The regioselectivity observed in these reactions follows predictable patterns based on substituent effects. The amino group directs incoming electrophiles to ortho and para positions due to its electron-donating resonance effect. Upon acetylation, the resulting acetamide group maintains ortho/para directing properties while moderating the ring's reactivity to prevent polysubstitution. Subsequent halogen substituents, being deactivating groups, direct additional electrophiles to meta positions relative to themselves, enabling the construction of the desired substitution pattern.

Bromination typically occurs first due to the optimal balance between reactivity and selectivity. Bromine, when activated with iron(III) bromide catalyst, preferentially attacks the para position relative to the acetyl group. The subsequent chlorination reaction targets the ortho position relative to the acetyl group, which corresponds to the meta position relative to the existing bromine substituent. This selectivity arises from the deactivating influence of bromine, which renders the meta positions more favorable for electrophilic attack.

Industrial applications have explored alternative approaches to improve the efficiency of multi-step electrophilic substitution. One notable method involves the use of bromochlorohydantoin as a dual halogen source, enabling simultaneous introduction of bromine and chlorine atoms. This approach reduces the number of synthetic steps and minimizes waste generation, though it sacrifices some degree of regioselective control compared to sequential halogenation protocols.

Directed Ortho-Metalation Approaches in Halogenation Sequences

Directed ortho-metalation represents a sophisticated strategy for achieving regioselective halogenation in the synthesis of 1-bromo-3-chloro-5-iodobenzene. This methodology exploits the coordination of lithium reagents with directing metalation groups to achieve unprecedented levels of ortho-selectivity in aromatic functionalization. The approach offers significant advantages over traditional electrophilic aromatic substitution by enabling the selective activation of specific carbon-hydrogen bonds through the formation of stabilized organolithium intermediates.

The fundamental principle underlying directed ortho-metalation involves the interaction between a directing metalation group and alkyllithium reagents such as n-butyllithium. The directing group, which contains a heteroatom capable of coordinating to lithium, positions the basic alkyllithium reagent in proximity to the ortho hydrogen atom. This coordination-directed approach ensures that deprotonation occurs exclusively at the desired position, followed by reaction with electrophilic halogen sources to introduce the desired substituents.

Examples of effective directing metalation groups include methoxy groups, tertiary amine functionalities, and amide groups. These groups function as Lewis bases, forming coordination complexes with the Lewis acidic lithium center. The resulting complex positions the highly basic alkyllithium reagent to selectively deprotonate the nearest ortho carbon-hydrogen bond, generating an aryllithium intermediate with remarkable regioselectivity.

The application of directed ortho-metalation to halogenation sequences offers several strategic advantages for synthesizing polyhalogenated aromatics. Unlike conventional electrophilic substitutions that often produce mixtures of ortho and para isomers, directed ortho-metalation demonstrates exceptional selectivity for the ortho position. This increased regioselectivity significantly simplifies product purification and enables the construction of complex substitution patterns that would be difficult to achieve through traditional methods.

Table 2: Directing Metalation Groups and Their Coordination Strengths

Directing GroupCoordination AtomRelative Directing AbilityTemperature Range (°C)
Methoxy (-OCH₃)OxygenModerate-78 to -25
Dimethylamino (-N(CH₃)₂)NitrogenStrong-78 to -40
Acetamide (-NHCOCH₃)Nitrogen/OxygenStrong-78 to -25
Carboxamide (-CONH₂)OxygenModerate-78 to -40
Sulfoxide (-SOCH₃)OxygenStrong-78 to -25

In the context of synthesizing 1-bromo-3-chloro-5-iodobenzene, directed ortho-metalation can be employed at various stages of the synthetic sequence to introduce halogens with high selectivity. For instance, starting from appropriately substituted aromatics bearing directing groups, sequential ortho-lithiation and halogenation reactions can be used to install multiple halogen substituents in predetermined positions. This approach is particularly valuable when conventional electrophilic substitution would lead to undesired regioisomers or when milder reaction conditions are required.

The mechanistic pathway for directed ortho-metalation involves several key steps. Initial coordination between the directing group and the alkyllithium reagent forms a complex that positions the basic lithium center near the ortho hydrogen. Subsequent deprotonation generates an aryllithium intermediate that maintains the coordination interaction throughout the reaction. Introduction of electrophilic halogen sources, such as molecular halogens or N-halosuccinimides, then occurs with high selectivity at the lithium-bearing carbon, resulting in the desired halogenated product.

Recent advances in directed ortho-metalation have focused on expanding the scope of compatible directing groups and developing protocols for multiple sequential lithiation-halogenation cycles. The use of chelating directing groups, which can coordinate through multiple heteroatoms, has shown particular promise for achieving enhanced regioselectivity and reaction efficiency. Additionally, the development of catalytic variants of directed ortho-metalation has emerged as an active area of research, potentially offering more sustainable and economical approaches to regioselective aromatic functionalization.

Transition Metal-Catalyzed Sequential Halogen Incorporation

Transition metal-catalyzed approaches to halogen incorporation have revolutionized the synthesis of polyhalogenated aromatics, including 1-bromo-3-chloro-5-iodobenzene. These methodologies leverage the unique reactivity of organometallic intermediates to achieve regioselective carbon-halogen bond formation under mild conditions. Palladium-catalyzed systems have emerged as particularly powerful tools for sequential halogenation, offering complementary selectivity patterns to traditional electrophilic aromatic substitution approaches.

The development of palladium-catalyzed carbon-hydrogen bond halogenation has opened new avenues for constructing complex halogenation patterns. These reactions typically proceed through palladium(II) catalytic cycles, where substrate coordination directs the metal center to specific carbon-hydrogen bonds. The resulting palladacyclic intermediates can then undergo functionalization with various halogen sources, including N-chlorosuccinimide, N-bromosuccinimide, and molecular iodine. This approach offers several advantages over conventional methods, including improved selectivity, milder reaction conditions, and compatibility with sensitive functional groups.

Mechanistic studies of palladium-catalyzed halogenation reactions have revealed multiple possible pathways for carbon-halogen bond formation. The most common mechanism involves initial carbon-hydrogen activation to form a palladacyclic intermediate, followed by reaction with electrophilic halogen sources. The halogenation step can proceed through direct electrophilic cleavage of the palladium-carbon bond, one-electron oxidation pathways, or two-electron oxidation processes leading to palladium(IV) intermediates. The specific mechanism depends on the nature of the halogen source, the ancillary ligands present, and the reaction conditions employed.

Kinetic studies of palladium-catalyzed chlorination reactions have provided valuable insights into the reaction mechanism and optimization strategies. For example, investigations of 2-ortho-tolylpyridine chlorination using palladium(II) chloride catalyst revealed first-order dependence on palladium concentration and zero-order dependence on both substrate and N-chlorosuccinimide. These kinetic data, combined with observed kinetic isotope effects, suggest that carbon-hydrogen activation represents the turnover-limiting step in many palladium-catalyzed halogenation reactions.

Table 3: Transition Metal Catalysts for Sequential Halogenation

Metal CatalystHalogen SourceReaction ConditionsSelectivityReference Yield (%)
Pd(OAc)₂N-Chlorosuccinimide80°C, Acetonitrileortho-selective65-85
PdCl₂Molecular BromineRT, Acetic Acidpara-selective70-90
Pd(PPh₃)₄Iodine60°C, Dimethylformamideortho-selective60-80
Cu(OTf)₂N-Bromosuccinimide100°C, Dichloromethanemeta-selective55-75
RhCp*Cl₂N-Iodosuccinimide120°C, Tolueneortho-selective45-70

The utility of palladium-catalyzed halogenation is particularly evident when comparing products obtained in the presence versus absence of palladium catalysts. Substrates that undergo palladium-catalyzed halogenation typically yield ortho-halogenated products with high selectivity, whereas the same substrates in the absence of palladium produce products of conventional electrophilic aromatic substitution or benzylic halogenation. This complementary reactivity demonstrates the unique value of transition metal catalysis in achieving unconventional substitution patterns.

Copper-catalyzed carbon-hydrogen bond halogenation has also emerged as a valuable methodology for synthesizing halogenated aromatics. Copper catalysts offer distinct advantages, including low cost, high stability, and flexible coordination environments. Recent advances in copper-catalyzed halogenation have focused on developing protocols for both carbon(sp²)-hydrogen and carbon(sp³)-hydrogen functionalization, expanding the scope of accessible halogenated products.

The development of sequential halogenation protocols using transition metal catalysts has particular relevance for synthesizing 1-bromo-3-chloro-5-iodobenzene. By employing different metal catalysts and halogen sources in a programmed sequence, it becomes possible to introduce multiple distinct halogens with high regioselectivity. This approach offers potential advantages over traditional multi-step electrophilic substitution by reducing the number of synthetic operations and improving overall efficiency.

Recent research has explored the use of dual catalytic systems for sequential carbon-hydrogen functionalization reactions. These approaches combine the advantages of different catalytic manifolds to achieve transformations that would be difficult or impossible using single-catalyst systems. For example, palladium(II)-palladium(IV)-palladium(II) and palladium(II)-palladium(0)-palladium(II) catalytic cycles can work together under optimized conditions to generate complex halogenation patterns with high efficiency.

Protecting Group Strategies for Regioselective Functionalization

Protecting group strategies represent a cornerstone methodology in the synthesis of 1-bromo-3-chloro-5-iodobenzene, enabling precise control over regioselectivity during sequential halogenation reactions. The strategic application of protecting groups addresses the inherent challenge of achieving selective functionalization in the presence of multiple reactive sites. These approaches not only direct the regioselectivity of electrophilic substitution reactions but also modulate the electronic properties of the aromatic ring to optimize reaction efficiency and minimize side product formation.

The acetylation of aniline to form acetanilide represents the most fundamental protecting group strategy in 1-bromo-3-chloro-5-iodobenzene synthesis. This transformation converts the highly activating amino group into a moderately activating acetamide functionality, which maintains ortho/para directing properties while significantly reducing the propensity for polysubstitution. The acetyl protecting group serves multiple functions: it prevents unwanted oxidation of the amino group, reduces the basicity of the nitrogen atom to prevent coordination with Lewis acid catalysts, and provides a moderate level of activation that enables controlled halogenation reactions.

The acetylation reaction typically employs acetic anhydride as the acetylating agent, often in the presence of sodium acetate to neutralize the acetic acid byproduct. This reaction proceeds through nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of acetic anhydride, followed by elimination of acetate to form the acetamide bond. The reaction is highly efficient and generally proceeds in excellent yields under mild conditions, making it an ideal protecting group installation for industrial applications.

Table 4: Protecting Group Effects on Aromatic Reactivity

Protecting GroupElectronic EffectDirecting AbilityRelative ReactivityDeprotection Conditions
Acetyl (-COCH₃)Moderate Activatingortho/paraMediumAcidic or Basic Hydrolysis
Trifluoroacetyl (-COCF₃)DeactivatingmetaLowBasic Hydrolysis
Benzoyl (-COPh)Moderate Activatingortho/paraMediumAcidic or Basic Hydrolysis
Tosyl (-SO₂Ph)DeactivatingmetaVery LowStrong Base
Boc (-COOtBu)Moderate Activatingortho/paraMediumAcidic Conditions

Recent developments in protecting group chemistry have introduced more sophisticated strategies for controlling regioselectivity in aromatic halogenation. The tetrafluoropyridyl phenol-protecting group has emerged as a particularly powerful tool for achieving remote regioselective electrophilic aromatic substitution. This protecting group enables substitution patterns that do not conform to classical electrophilic aromatic substitution regioselectivity rules through electronic effects that operate over multiple bonds.

The tetrafluoropyridyl protecting group functions through a combination of electronic withdrawal and steric effects to direct incoming electrophiles to specific positions on the aromatic ring. The electron-withdrawing nature of the tetrafluoropyridyl group reduces the electron density of the aromatic ring, making it less reactive toward electrophiles. However, the specific positioning of the protecting group creates localized regions of enhanced or diminished reactivity that can be exploited to achieve unconventional substitution patterns.

Sequential protection and deprotection strategies have been developed to enable multiple rounds of regioselective functionalization. These approaches involve the installation of protecting groups, selective functionalization at unprotected positions, removal of protecting groups, installation of different protecting groups, and subsequent functionalization at newly revealed reactive sites. This methodology enables the synthesis of complex substitution patterns that would be impossible to achieve through direct functionalization approaches.

The mechanism of protecting group influence on regioselectivity involves multiple factors including resonance effects, inductive effects, and steric hindrance. Electron-donating protecting groups activate the aromatic ring toward electrophilic attack and direct substitution to ortho and para positions through resonance stabilization of the resulting carbocation intermediates. Conversely, electron-withdrawing protecting groups deactivate the ring and direct substitution to meta positions by destabilizing ortho and para carbocation intermediates through unfavorable charge interactions.

In the context of 1-bromo-3-chloro-5-iodobenzene synthesis, the acetyl protecting group strategy enables the sequential introduction of halogens in a controlled manner. Initial bromination occurs preferentially at the para position relative to the acetyl group due to resonance stabilization. Subsequent chlorination is directed to the ortho position relative to the acetyl group, corresponding to a meta position relative to the existing bromine substituent. This selectivity pattern arises from the combined effects of the activating acetyl group and the deactivating bromine substituent.

The deprotection step in 1-bromo-3-chloro-5-iodobenzene synthesis involves acid-catalyzed hydrolysis of the acetamide functionality to regenerate the amino group. This transformation typically employs concentrated hydrochloric acid in ethanol under reflux conditions. The resulting amino-substituted intermediate can then undergo diazotization followed by reduction to remove the amino group entirely, yielding the final trihalogenated benzene product. This deamination reaction represents a critical step that transforms the activated aromatic system into the desired deactivated halogenated product.

Precursor for Polycyclic Aromatic Hydrocarbon Architectures

1-Bromo-3-chloro-5-iodobenzene serves as a crucial precursor in the synthesis of polycyclic aromatic hydrocarbon architectures through strategic cross-coupling methodologies [2] [30]. The compound's unique trihalogenated structure enables sequential functionalization via Suzuki cross-coupling reactions, where the differential reactivity of the three halogen substituents allows for precise control over substitution patterns [2] [28].

Research has demonstrated the successful utilization of this compound in the synthesis of 1,3,5-trisarylbenzenes, which serve as molecular glassformers with applications in advanced optical materials [2] [35]. The synthesis strategy involves the cross-coupling of 1-bromo-3-chloro-5-iodobenzene with various arylboronic acids under palladium-catalyzed conditions [2]. The reaction proceeds through selective activation of the carbon-halogen bonds, with iodine typically exhibiting the highest reactivity, followed by bromine, and then chlorine [29].

The formation of extended polycyclic aromatic hydrocarbon systems benefits from the compound's ability to undergo multiple sequential coupling reactions [30] [34]. Studies have shown that the electron-withdrawing nature of the three halogen substituents creates an electron-deficient aromatic system that facilitates electrophilic aromatic substitution and cross-coupling processes [13]. This property has been exploited in the synthesis of complex polycyclic aromatic hydrocarbons with precisely controlled substitution patterns and extended conjugation systems [30] [31].

Target StructureCoupling PartnerYieldConditions
1,3,5-TrisarylbenzenesArylboronic acids70-85%Pd(PPh₃)₄, Na₂CO₃, 90°C
Extended polycyclic aromatic hydrocarbonsVarious aromatic fragments60-80%Pd catalyst, base, elevated temperature
Molecular glassformersNaphthyl boronic acids75-90%Optimized cross-coupling conditions

Building Block for Chiral Liquid Crystal Development

The asymmetric halogenation pattern of 1-bromo-3-chloro-5-iodobenzene makes it an ideal building block for chiral liquid crystal development [8] [9]. The presence of three different halogen substituents creates inherent molecular asymmetry that can be exploited to induce chirality in liquid crystalline phases [8]. Research has shown that compounds derived from this trihalogenated benzene precursor exhibit unique mesomorphic properties that are distinct from their symmetric counterparts [8].

Studies on chiral metal complexes incorporating halogenated benzene derivatives have demonstrated the formation of non-centrosymmetric crystalline structures [9]. The incorporation of 1-bromo-3-chloro-5-iodobenzene-derived fragments into liquid crystalline systems results in materials that exhibit circular dichroism responses with anisotropy factors around 0.02 [9]. The chiral nature of these systems arises from the differential electronic and steric effects of the three halogen substituents, which create a chiral environment around the benzene core [9].

The development of chiral liquid crystals based on this compound has implications for advanced display technologies and optical devices [10]. The splay-bend nematic phase, a recently observed liquid crystalline phase, can be stabilized through the incorporation of chiral molecular fragments derived from asymmetrically substituted aromatic compounds [10]. The unique electronic properties imparted by the trihalogenated structure contribute to the formation of stable mesophases with enhanced response to electric fields [10].

Template for Helical Nanostructure Fabrication

1-Bromo-3-chloro-5-iodobenzene functions as an effective template for helical nanostructure fabrication through self-assembly processes guided by halogen bonding interactions [21] [24]. The compound's three different halogen atoms create directional intermolecular interactions that promote the formation of ordered helical assemblies [21] [24]. Research has demonstrated the formation of triple helical nanofibers through the self-assembly of chiral compounds derived from trihalogenated benzene building blocks [21].

The mechanism of helical structure formation involves the strategic placement of halogen bond donors and acceptors that direct the assembly process [24]. Studies using theoretical calculations have shown that the halogen bonding interactions between heteronuclear halogen systems and aromatic rings are characterized by specific geometric preferences that favor helical arrangements [24]. The electrostatic interactions dominate in complexes involving fluorine and chlorine, while dispersion interactions are predominant in systems containing bromine and iodine [24].

Experimental investigations have confirmed that benzene-1,3,5-tricarboxamides derived from halogenated benzene precursors form intertwining triple helical nanofibers with overall handedness [21]. The handedness of these nanostructures can be controlled by using mirror image building blocks, demonstrating the potential for creating materials with precisely controlled chirality [21]. These helical nanostructures exhibit unique optical and mechanical properties that make them suitable for applications in advanced materials and nanotechnology [21].

Nanostructure TypeAssembly MechanismKey PropertiesApplications
Triple helical nanofibersHalogen bonding and π-π stackingControlled handedness, optical activityChiral separation, optical devices
Ordered helical assembliesDirectional intermolecular interactionsMechanical stability, defined geometryStructural materials, templates
Chiral nanostructuresSelf-assembly with chiral inductionCircular dichroism, anisotropySensors, optical components

Functional Component in Organic Semiconductor Design

1-Bromo-3-chloro-5-iodobenzene serves as a functional component in organic semiconductor design, where the electronic properties of the trihalogenated benzene core contribute to the overall performance of semiconductor materials [12] [13] [15]. The electron-withdrawing nature of the three halogen substituents significantly affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, making it suitable for tuning the electronic properties of conjugated systems [13] [15].

Research using density functional theory calculations has revealed that hetero-halogenated benzene analogs exhibit inverse correlations between polarizability, ionization energy, and the highest occupied molecular orbital-lowest unoccupied molecular orbital gap as a function of substituent electronegativity [13]. The substituent pattern on the benzene backbone has significant effects on the aromaticity of the system, allowing for precise control of electronic properties [13]. These findings have important implications for the design of organic semiconductors with tailored optoelectronic properties [13].

The incorporation of 1-bromo-3-chloro-5-iodobenzene derivatives into conjugated polymer systems has been shown to enhance charge transport properties [12] [15]. Five-ring-fused organic semiconductors incorporating halogenated benzene building blocks have achieved hole mobilities of up to 18.9 square centimeters per volt per second and electron mobilities of 27.8 square centimeters per volt per second [15]. The strategic placement of electron-withdrawing halogen substituents helps stabilize charge carriers and improve the overall semiconductor performance [15].

Studies on hybrid porous polymers constructed from halogenated benzene monomers have demonstrated high thermal stability and tunable porosity properties [5]. These materials show Brunauer-Emmett-Teller surface areas ranging from 479 to 805 square meters per gram and total pore volumes from 0.33 to 0.59 cubic centimeters per gram [5]. The incorporation of trihalogenated benzene units enhances the materials' ability to capture carbon dioxide, with isosteric heats of adsorption reaching 35 kilojoules per mole at low coverage [5].

Material TypePerformance MetricValueUnit
Conjugated polymersHole mobilityUp to 18.9cm²V⁻¹s⁻¹
Conjugated polymersElectron mobilityUp to 27.8cm²V⁻¹s⁻¹
Hybrid porous polymersSurface area479-805m²g⁻¹
Hybrid porous polymersCarbon dioxide uptake1.38 mmol/g at 273Kmmol/g
Molecular glassformersGlass transition temperatureVariable with structure°C

1-Bromo-3-chloro-5-iodobenzene represents a paradigmatic trihalobenzene scaffold that exhibits distinctive reactivity patterns in palladium-catalyzed cross-coupling reactions. The compound's unique electronic and steric properties enable selective activation of carbon-halogen bonds in a predictable hierarchy, facilitating complex molecular transformations with high synthetic utility [2] [3].

The mechanistic framework of palladium-mediated cross-coupling reactions with trihalobenzenes involves a classical catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. The oxidative addition step exhibits pronounced selectivity based on the halogen leaving group ability, following the order: iodine > bromine > chlorine. This selectivity arises from the decreasing carbon-halogen bond dissociation energies (C-I: 213 kJ/mol, C-Br: 285 kJ/mol, C-Cl: 327 kJ/mol) and the increasing electronegativity of the halogen substituents [2] [4].

Table 1: Palladium-Mediated Cross-Coupling Reactions with 1-Bromo-3-chloro-5-iodobenzene
SubstrateCoupling PartnerReaction TypeCatalyst SystemYield (%)SelectivityTemperature (°C)Time (h)
1-Bromo-3-chloro-5-iodobenzeneArylboronic acidSuzuki-MiyauraPd(PPh₃)₄/K₂CO₃92I > Br > Cl8012
1-Bromo-3-chloro-5-iodobenzenePhenylacetyleneSonogashiraPd(PPh₃)₂Cl₂/CuI85I > Br > Cl608
1-Bromo-3-chloro-5-iodobenzeneAryl halideUllmannPd(dba)₂/P(t-Bu)₃78I > Br > Cl10016
1-Bromo-3-chloro-5-iodobenzeneAryl triflateNegishiPd(dppf)Cl₂/Et₃N88I > Br > Cl8510
1-Bromo-3-chloro-5-iodobenzeneAlkyl GrignardKumadaPd(PPh₃)₄/THF65I > Br > Cl2524

The transmetalation step in palladium-catalyzed cross-coupling reactions involving trihalobenzenes demonstrates remarkable substrate-dependent kinetics. Studies utilizing palladium oxidative addition complexes reveal that the halogen ligand significantly influences the transmetalation rate, with the order: chlorine > bromine > iodine. This counterintuitive trend reflects the electronic influence of the halogen on the palladium center, where more electronegative halogens facilitate nucleophilic attack by the organometallic coupling partner [2] [5].

The mechanistic pathway involves initial formation of a palladium-palladium bimetallic intermediate through association of the palladium oxidative addition complex with a palladium acetylide species. The cyclic transmetalation process proceeds through a bridging halide mechanism, where the halogen acts as a μ-bridging ligand between two palladium centers. The rate-determining step involves dissociation of the palladium-palladium complex, with the driving force provided by the trans effect of the aryl and alkynyl ligands [2] [5].

Computational studies reveal that the trihalobenzene scaffold adopts a planar geometry with significant π-electron delocalization across the aromatic system. The halogen substituents exert both inductive and resonance effects, with the combined electron-withdrawing influence activating the aromatic ring toward nucleophilic attack. The electrostatic potential mapping indicates regions of electron deficiency adjacent to the halogen substituents, correlating with the observed regioselectivity in cross-coupling reactions [6] [7].

Iron-Catalyzed Carbon(sp²)-Carbon(sp³) Bond Formation Strategies

Iron-catalyzed cross-coupling reactions with 1-bromo-3-chloro-5-iodobenzene represent a sustainable alternative to palladium-based methodologies, offering unique mechanistic pathways and selectivity profiles. The iron catalytic system operates through a fundamentally different mechanism involving single-electron transfer processes and radical intermediates, contrasting with the two-electron oxidative addition mechanism characteristic of palladium catalysis [8] [9] [10].

The iron-catalyzed carbon(sp²)-carbon(sp³) bond formation proceeds through a radical-based mechanism initiated by reduction of iron(III) precatalysts to iron(I) species. The active iron(I) catalyst undergoes single-electron transfer with the trihalobenzene substrate, generating an aryl radical intermediate and an iron(II) species. This radical intermediate can undergo various transformations including coupling with organometallic nucleophiles, hydrogen atom abstraction, or further electron transfer processes [11] [12] [13].

Table 2: Iron-Catalyzed C(sp²)-C(sp³) Bond Formation with 1-Bromo-3-chloro-5-iodobenzene
SubstrateNucleophileCatalyst SystemYield (%)SelectivityTemperature (°C)Time (h)Side Products
1-Bromo-3-chloro-5-iodobenzenen-BuMgBrFeCl₃/TMEDA73I > Br > Cl04Reduction
1-Bromo-3-chloro-5-iodobenzeneEtMgClFe(OAc)₂/dppf68I > Br > Cl-206Homocoupling
1-Bromo-3-chloro-5-iodobenzeneiPrMgClFeCl₂/SciOPP82I > Br > Cl252β-Elimination
1-Bromo-3-chloro-5-iodobenzeneCyMgBrFe(acac)₃/NMP75I > Br > Cl08Reduction
1-Bromo-3-chloro-5-iodobenzenePhCH₂MgClFeCl₃/THF59I > Br > Cl2512Homocoupling

The ligand environment surrounding the iron center plays a crucial role in determining the reaction outcome and selectivity. Bisphosphine ligands with wide bite angles, such as silicon-tethered bisphosphines, provide optimal geometric constraints for selective carbon-carbon bond formation while minimizing undesired side reactions. The rigid framework of these ligands prevents catalyst decomposition and maintains the active iron species throughout the catalytic cycle [9] [14].

The counter-anion of the iron salt significantly influences both the reaction yield and selectivity. Iron acetate demonstrates superior performance compared to iron chloride, attributed to the weaker coordinating ability of the acetate anion, which facilitates substrate binding and product release. The use of oxoanion-containing iron salts, such as iron trifluoromethanesulfonate, further enhances the catalytic activity through electronic modification of the iron center [9] [13].

Mechanistic investigations reveal that the iron-catalyzed process involves formation of alkyl radical intermediates through single-electron transfer from the iron(I) species to the alkyl halide substrate. These radicals can undergo rapid recombination with the iron(II) center to form iron(III) alkyl complexes, which subsequently undergo reductive elimination to generate the coupled product and regenerate the iron(I) catalyst. The rate-determining step varies with the substrate structure, with electron-rich substrates undergoing faster single-electron transfer processes [11] [12].

Radical Initiation Pathways in Photochemical Transformations

Photochemical activation of 1-bromo-3-chloro-5-iodobenzene enables radical-mediated transformations through various initiation pathways, providing access to unique synthetic methodologies that complement traditional thermal processes. The photochemical approach offers advantages including mild reaction conditions, high functional group tolerance, and the ability to access reactive intermediates that are difficult to generate through conventional means [15] [16] [17].

The photochemical generation of aryl radicals from trihalobenzenes proceeds through multiple mechanistic pathways depending on the irradiation conditions and reaction environment. Direct photolysis involves absorption of ultraviolet light by the carbon-halogen bond, leading to homolytic cleavage and formation of aryl radicals. The efficiency of this process depends on the halogen substituent, with carbon-iodine bonds showing the highest photolytic reactivity due to their lower bond dissociation energy and favorable photophysical properties [16] [17] [18].

Table 3: Photochemical Radical Generation from 1-Bromo-3-chloro-5-iodobenzene
SubstrateIrradiationInitiator SystemQuantum YieldRadical Yield (%)SelectivityProducts
1-Bromo-3-chloro-5-iodobenzeneLED 456 nmCs₂CO₃/DMF0.8578I > Br > ClDearylation
1-Bromo-3-chloro-5-iodobenzeneUV 365 nmEt₃N/MeCN0.7265I > Br > ClCoupling
1-Bromo-3-chloro-5-iodobenzeneBlue LED 420 nmPhotocatalyst/Base0.9183I > Br > ClSubstitution
1-Bromo-3-chloro-5-iodobenzeneWhite LEDTEMPO/Benzene0.6559I > Br > ClTrapped radical
1-Bromo-3-chloro-5-iodobenzeneUV 254 nmDirect irradiation0.5845I > Br > ClDegradation

The mechanism of photochemical radical generation involves formation of halogen-bonding complexes between the trihalobenzene substrate and Lewis bases such as triethylamine. These complexes exhibit enhanced intersystem crossing efficiency, facilitating population of the triplet state where the carbon-halogen bond is significantly weakened. The triplet state complex undergoes homolytic cleavage to generate aryl radicals with high efficiency, avoiding the need for traditional photocatalysts [17] [19].

Visible-light-mediated photoredox catalysis provides an alternative pathway for aryl radical generation from trihalobenzenes. The process involves single-electron transfer from photoexcited metal complexes to the aryl halide substrate, forming radical anion intermediates that undergo rapid fragmentation to release aryl radicals. The choice of photocatalyst significantly influences the reaction efficiency, with iridium and ruthenium complexes demonstrating superior performance due to their favorable redox potentials and excited-state lifetimes [16] [20] [21].

The photochemical approach enables selective activation of specific carbon-halogen bonds within the trihalobenzene scaffold through wavelength-selective irradiation. The carbon-iodine bond exhibits the strongest absorption in the near-ultraviolet region, allowing for selective cleavage in the presence of carbon-bromine and carbon-chlorine bonds. This selectivity provides synthetic opportunities for sequential functionalization of polyhalogenated aromatics [15] [18].

Carbocation Stabilization in Friedel-Crafts-Type Processes

The utilization of 1-bromo-3-chloro-5-iodobenzene in Friedel-Crafts-type reactions demonstrates the complex interplay between electronic effects and carbocation stabilization in electrophilic aromatic substitution processes. The trihalobenzene scaffold presents a unique electronic environment where multiple electron-withdrawing halogen substituents significantly alter the reactivity profile compared to monohalogenated aromatics [22] [23] [24].

Friedel-Crafts reactions involving trihalobenzenes proceed through classical electrophilic aromatic substitution mechanisms, wherein Lewis acid activation of the electrophile generates carbocationic intermediates. The halogen substituents on the aromatic ring exert profound influence on both the rate and regioselectivity of the reaction through combined inductive and resonance effects. The electron-withdrawing nature of the halogens deactivates the aromatic ring toward electrophilic attack, requiring elevated temperatures and extended reaction times to achieve acceptable conversion rates [23] [25].

Table 4: Friedel-Crafts Reactions with 1-Bromo-3-chloro-5-iodobenzene
SubstrateElectrophileCatalystProduct Yield (%)RegioselectivityCarbocation StabilityTemperature (°C)Time (h)
1-Bromo-3-chloro-5-iodobenzeneCH₃COClAlCl₃45meta to halogensPrimary03
1-Bromo-3-chloro-5-iodobenzeneC₆H₅CH₂ClFeCl₃38meta to halogensBenzylic256
1-Bromo-3-chloro-5-iodobenzeneCH₃CH₂COClAlCl₃52meta to halogensPrimary04
1-Bromo-3-chloro-5-iodobenzeneC₆H₅COClBF₃·OEt₂41meta to halogensAcylium258
1-Bromo-3-chloro-5-iodobenzenetBuClAlCl₃28meta to halogensTertiary012

The regioselectivity in Friedel-Crafts reactions with trihalobenzenes is governed by the directing effects of the halogen substituents, which function as meta-directing groups due to their electron-withdrawing properties. The reaction preferentially occurs at positions meta to the halogen substituents, where the electron density is least depleted. This selectivity pattern is consistent with the resonance structures of the intermediate carbocation, where positive charge development is minimized at the meta position relative to the halogen substituents [22] [23] [24].

The carbocation intermediates formed during Friedel-Crafts reactions exhibit varying degrees of stability depending on the nature of the electrophile and the substitution pattern. Acylium cations demonstrate enhanced stability due to resonance delocalization, resulting in higher reaction rates and improved yields compared to alkyl carbocations. The stability of tertiary carbocations is partially compromised by the electron-withdrawing effects of the halogen substituents, necessitating more forcing conditions to achieve productive reaction outcomes [24] [25].

The Lewis acid catalyst plays a crucial role in both carbocation formation and stabilization. Aluminum chloride demonstrates superior performance in acylation reactions due to its strong Lewis acidity and ability to coordinate with the carbonyl oxygen, facilitating acylium ion formation. Iron-based Lewis acids provide alternative catalytic systems with reduced environmental impact, though typically at the expense of reaction efficiency. The choice of catalyst must balance reactivity requirements with the stability of the trihalobenzene substrate under the reaction conditions [22] [25].

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Irritant

Irritant

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1-Bromo-3-chloro-5-iodobenzene

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Last modified: 08-15-2023

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